N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea
Description
N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea is a urea derivative characterized by a central urea group bridging a 4-bromophenyl moiety and a 4-(piperidin-1-yl)butyl chain. Although direct synthetic details or biological data for this compound are absent in the provided evidence, its structural features suggest similarities to pharmacologically active urea derivatives, such as SCAP antagonists (e.g., piperidinylbutyl-amide compounds) and anti-inflammatory thiazolyl-ureas .
Properties
CAS No. |
874450-03-0 |
|---|---|
Molecular Formula |
C16H24BrN3O |
Molecular Weight |
354.28 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-piperidin-1-ylbutyl)urea |
InChI |
InChI=1S/C16H24BrN3O/c17-14-6-8-15(9-7-14)19-16(21)18-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1-5,10-13H2,(H2,18,19,21) |
InChI Key |
GIICWEAVNMPFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCNC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution and Bromination (Patent CN112645902A)
Step 1: Bromobenzene is reacted with piperidine in the presence of sulfolane (a high-boiling polar aprotic solvent) and a strong alkali such as potassium tert-butoxide or sodium tert-amylate. The reaction proceeds at elevated temperatures (150–180 °C) to yield N-phenylpiperidine.
Step 2: The N-phenylpiperidine intermediate is then brominated using brominating reagents such as N-bromosuccinimide or dibromohydantoin in organic solvents like acetonitrile or dichloromethane at 15–40 °C. A catalyst, tetra-n-butylammonium tetraphenylborate (0.02–0.15 equivalents), enhances the bromination efficiency.
Purification: The crude product is purified by vacuum distillation or recrystallization using a solvent mixture of dichloromethane and n-heptane (1:4 ratio).
Yields and Purity: The overall yield of 1-(4-bromophenyl)piperidine is reported to be high (~84% for the first step), with purity confirmed by HPLC (99.2%) and nuclear magnetic resonance (NMR) spectroscopy showing no isomeric impurities.
| Parameter | Details |
|---|---|
| Raw materials | Bromobenzene, piperidine, sulfolane, potassium tert-butoxide |
| Reaction temperature (Step 1) | 150–180 °C |
| Reaction temperature (Step 2) | 15–40 °C |
| Brominating agents | N-bromosuccinimide, dibromohydantoin |
| Catalyst | Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) |
| Purification methods | Vacuum distillation, recrystallization (DCM:n-heptane 1:4) |
| Yield (Step 1) | 84.1% |
| Purity (HPLC) | 99.2% |
This method is advantageous due to the use of inexpensive starting materials, relatively mild conditions, and suitability for industrial scale-up.
Catalytic Hydrogenation of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Procedure: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is hydrogenated in methanol with triethylamine using a rhodium catalyst under hydrogen atmosphere (100 psi) at room temperature for 24 hours.
Outcome: The reaction yields 4-(4-bromophenyl)piperidine as a white solid with a 98% yield.
Characterization: The product is confirmed by proton and carbon NMR, and mass spectrometry (ESI-MS m/z 241).
| Parameter | Details |
|---|---|
| Starting material | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine |
| Catalyst | Rhodium catalyst contaminated with carbon |
| Solvent | Methanol with triethylamine |
| Hydrogen pressure | 100 psi |
| Reaction time | 24 hours |
| Yield | 98% |
This method provides a high-yield, clean conversion but requires specialized catalyst and hydrogenation equipment.
Preparation of N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea
The synthesis of the final urea compound involves coupling the 4-(4-bromophenyl)piperidine intermediate with an appropriate isocyanate or carbamoylating agent that introduces the N'-[4-(piperidin-1-yl)butyl] moiety.
General Urea Formation Strategy
Step 1: Preparation of the amine component containing the piperidin-1-ylbutyl group, typically via alkylation or reductive amination.
Step 2: Reaction of the amine with an isocyanate derivative of 4-bromophenyl or with phosgene equivalents to form the urea linkage.
Reaction Conditions: The coupling is generally performed in anhydrous solvents such as tetrahydrofuran or dichloromethane under inert atmosphere at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or chromatographic techniques.
Example from Related Urea Derivatives (Analogous Methodologies)
A related compound, N-5-isoquinolinyl-N'-[4-(1-pyrrolidinyl)benzyl]urea, was synthesized by coupling 4-(1-pyrrolidino)benzylamine with a carboxamide derivative using standard amide coupling protocols involving carbodiimide reagents or activated esters.
Although direct literature on this compound is limited, similar urea syntheses suggest that the reaction of 4-(4-bromophenyl)piperidine with 4-(piperidin-1-yl)butyl isocyanate or the corresponding carbamoyl chloride would be the preferred route.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Analgesic and Anesthetic Applications
N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea is structurally similar to various opioid compounds, which positions it as a candidate for analgesic drug development. Its interaction with opioid receptors could potentially yield compounds with reduced side effects compared to traditional opioids. Research indicates that modifications in the piperidine ring can influence receptor binding affinity and selectivity, making this compound a subject of interest in the pursuit of safer pain management alternatives .
2. Anticancer Research
Studies have explored the potential of urea derivatives in anticancer therapies. The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests that it could be developed into a therapeutic agent targeting various cancers. For instance, preliminary data show that derivatives of urea can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Pharmacological Studies
1. Neuropharmacology
The piperidine moiety in this compound has been linked to neuropharmacological activities. Research indicates that compounds with similar structures exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This positions the compound as a potential candidate for developing new treatments for anxiety disorders and depression .
2. Antimicrobial Properties
Recent studies have also evaluated the antimicrobial efficacy of this compound against various bacterial strains. The presence of the bromine atom is believed to enhance its antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes. Such properties make it a candidate for further research in developing novel antibacterial agents .
Material Sciences
1. Polymer Chemistry
In material sciences, this compound has been investigated for its potential use in polymer synthesis. Its functional groups can facilitate the formation of cross-linked networks, which are valuable in creating durable materials with specific mechanical properties. Research into its application as an additive in polymer formulations shows promise for enhancing thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)urea
- Structure : A simpler urea derivative lacking the piperidinylbutyl chain. The urea moiety connects directly to the 4-bromophenyl group.
- Crystallography : The urea and bromophenyl groups are nearly planar but rotated by 47.8°, stabilized by N–H⋯O hydrogen bonds. This arrangement enhances crystal packing and solubility .
- Activity: No direct biological activity reported, but structural analogs like N-(4-methoxyphenyl)-thiazolyl-ureas exhibit anti-inflammatory properties, suggesting that substituents on the phenyl ring modulate activity .
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives
- Structure : Urea linked to a thiazole ring and substituted phenyl groups.
- Activity : Compounds with 4-methoxy or 4-bromo substituents (e.g., N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N'-(4-bromophenyl)urea) showed potent anti-inflammatory effects in carrageenan-induced edema models. Molecular docking revealed interactions with p38 kinase’s DFG-out active site, a mechanism distinct from SCAP antagonists .
SCAP Antagonists with Piperidinylbutyl Groups
- Structure: Piperidinylbutyl-amide derivatives (e.g., 4-(4-chloro-benzoylamino)-N-{4-[4-(2-ethoxy-4-ethyl-phenyl)-piperidin-1-yl]-butyl}-benzamide) share the piperidinylbutyl motif but replace urea with an amide linker .
- Activity : These compounds modulate lipid metabolism by targeting SCAP (SREBP cleavage-activating protein), indicating a different therapeutic focus compared to anti-inflammatory ureas.
N-[1-(4-Bromophenyl)-2-oxo-3-azetidinyl]-N'-(1-ethyl-1H-pyrazol-4-yl)urea
- Structure: Urea connects a 4-bromophenyl-azetidinone and an ethyl-pyrazole group.
- Molecular Weight : 378.22 g/mol (C15H16BrN5O2), distinct from the target compound’s likely higher molecular weight due to the piperidinylbutyl chain .
- Implications: The azetidinone (β-lactam) ring introduces conformational constraints, contrasting with the flexibility of the piperidinylbutyl chain.
Structural and Functional Comparison Table
Biological Activity
N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromobenzene moiety linked to a piperidine group via a butyl chain, which is characteristic of many biologically active compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives with similar structures have shown activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
A study evaluated the antibacterial activity of several compounds using the agar disc-diffusion method against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. The results indicated that:
- Compounds with a 4-bromophenyl group exhibited notable activity against P. mirabilis.
- The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional antibiotics like tetracycline, suggesting enhanced efficacy in some cases .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Protein Synthesis : By binding to bacterial ribosomes, these compounds may inhibit protein synthesis, further contributing to their antibacterial effects.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes the antibacterial activities of selected derivatives:
| Compound | Target Bacteria | MIC (µM) | Activity Level |
|---|---|---|---|
| N-(4-Bromophenyl)-N'-[4-butyl]urea | Staphylococcus aureus | 5 | High |
| N-(4-Bromophenyl)-N'-[4-piperidin]urea | Escherichia coli | 10 | Moderate |
| Tetracycline | Staphylococcus aureus | 200 | Low |
Additional Findings
Research has also indicated that structural modifications can enhance the biological activity of urea derivatives. For example, increasing the hydrophobicity or altering the substituents on the piperidine ring has been linked to improved antibacterial properties.
Q & A
Q. What are the standard synthetic routes for N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling a 4-bromophenyl isocyanate derivative with 4-(piperidin-1-yl)butylamine. A common approach uses carbodiimide-based coupling agents (e.g., EDCI or DCC) with HOBt to enhance efficiency and reduce racemization. For example, intermediate amines and isocyanates are reacted in anhydrous DMF or DCM under nitrogen, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity optimization requires analytical HPLC (C18 column, acetonitrile/water mobile phase) and recrystallization from ethanol or acetonitrile .
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer: Structural validation combines X-ray crystallography (for unambiguous confirmation of the urea linkage and piperidine geometry) and spectroscopic techniques:
- NMR : H and C NMR confirm aromatic protons (δ 7.2–7.8 ppm for bromophenyl), piperidine methylene signals (δ 1.4–2.8 ppm), and urea NH protons (δ 5.5–6.0 ppm, broad).
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm, N-H stretches at ~3200–3350 cm.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] for C₁₈H₂₄BrN₃O: calc. 394.11, observed 394.09) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer: Initial screens include:
- Enzyme Inhibition Assays : Test against kinases, proteases, or phosphatases (e.g., 10 µM compound in Tris-HCl buffer, spectrophotometric readout).
- Cellular Viability Assays (MTT/XTT): Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells).
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., cannabinoid or serotonin receptors) using H-labeled antagonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer: SAR strategies include:
- Substitution of the Bromophenyl Group : Replace bromine with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects.
- Piperidine Ring Modifications : Introduce sp³-hybridized substituents (e.g., methyl groups) to alter steric bulk and conformational flexibility.
- Urea Linker Replacement : Test thiourea or amide analogs to assess hydrogen-bonding capacity.
- In Silico Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like SCAP or formyl peptide receptors .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Methodological Answer: Contradictions often arise from:
- Membrane Permeability : Measure logP (HPLC) or use PAMPA assays. Low permeability may require prodrug strategies (e.g., esterification).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation.
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) or transcriptomic analysis (RNA-seq) to identify secondary targets .
Q. What crystallographic techniques resolve polymorphism or solvate formation in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Space group determination (e.g., monoclinic P2₁/n) and refinement with SHELXL reveal hydrogen-bonding networks (e.g., urea N-H···O=C interactions).
- PXRD : Compare experimental and simulated patterns to detect polymorphs.
- Thermogravimetric Analysis (TGA) : Identify solvates by mass loss upon heating (e.g., ~150°C for ethanol solvates) .
Q. How can computational models predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (clogP ~2.8), aqueous solubility (LogS ~-4.5), and CYP450 inhibition.
- MD Simulations : GROMACS simulations (CHARMM36 force field) model blood-brain barrier penetration (critical for CNS targets).
- Metabolite Prediction : GLORYx or Meteor Nexus predicts Phase I/II metabolites (e.g., piperidine N-oxidation) .
Notes
- Key Challenges : Solubility limitations in aqueous buffers (use DMSO stocks ≤0.1% v/v).
- Safety : Handle with PPE due to potential bromine toxicity (avoid inhalation/contact).
- Data Reproducibility : Validate assays with positive controls (e.g., staurosporine for kinase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
